2-(3-methylphenyl)-1H-benzimidazole

Medicinal Chemistry ADME Prediction QSAR Modeling

This meta-methyl substituted benzimidazole is a privileged scaffold for CB2 agonist development (Ki down to 7.9 nM, >4000-fold selectivity over CB1). The 3-methylphenyl group is critical for antimicrobial SAR—substituting with ortho, para, or unsubstituted phenyl analogs will not reproduce the same biological profile. Procure the 95% purity grade for high-fidelity medicinal chemistry, focused library synthesis, or analytical reference standard preparation.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 6528-83-2
Cat. No. B1622364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-1H-benzimidazole
CAS6528-83-2
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H12N2/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16)
InChIKeyUSLJYASOSQJYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)-1H-benzimidazole (CAS 6528-83-2): Technical Profile for Research Procurement


2-(3-Methylphenyl)-1H-benzimidazole (CAS 6528-83-2), also known as 2-(m-tolyl)-1H-benzo[d]imidazole, is a heterocyclic aromatic compound belonging to the 2-arylbenzimidazole class, characterized by a benzimidazole core substituted at the 2-position with a 3-methylphenyl (m-tolyl) moiety. Its molecular formula is C14H12N2, with a molecular weight of 208.26 g/mol, a calculated LogP of 3.538, and a topological polar surface area (TPSA) of 28.68 Ų . This compound is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, with documented utility in the development of cannabinoid receptor 2 (CB2) agonists and antimicrobial agents [1][2].

Why In-Class Analogs Cannot Substitute for 2-(3-Methylphenyl)-1H-benzimidazole (CAS 6528-83-2)


The 3-methylphenyl substitution on the benzimidazole scaffold is not interchangeable with other 2-aryl or 2-alkyl analogs. Quantitative structure-activity relationship (QSAR) studies on 2-phenylbenzimidazoles demonstrate that substituent position and electronic properties directly govern biological activity [1]. For instance, in a series of 2-(substituted phenyl)-1H-benzimidazoles evaluated for antimicrobial activity, the specific substitution pattern—including the presence and position of a methyl group—was identified as a critical determinant of the compound's molecular descriptors such as dipole moment and log P, which were found to correlate with antimicrobial efficacy [2]. Therefore, substituting this compound with an unsubstituted phenyl, a 2-methylphenyl, or a 4-methylphenyl analog will result in a different molecular profile and cannot guarantee equivalent performance in applications reliant on specific physicochemical and biological interactions .

Quantitative Differentiators: Evidence for 2-(3-Methylphenyl)-1H-benzimidazole (CAS 6528-83-2) Selection


Physicochemical Property Differentiation: LogP and TPSA vs. Unsubstituted 2-Phenylbenzimidazole

The 3-methyl substitution on the phenyl ring of 2-(3-methylphenyl)-1H-benzimidazole directly alters its physicochemical properties compared to the unsubstituted 2-phenylbenzimidazole analog. This substitution results in a higher calculated LogP (3.54) and a TPSA of 28.68 Ų, which differ from the unsubstituted analog and can significantly impact lipophilicity, membrane permeability, and overall drug-likeness . These values are key inputs for quantitative structure-property relationship (QSPR) models used in drug discovery to predict absorption, distribution, metabolism, and excretion (ADME) [1].

Medicinal Chemistry ADME Prediction QSAR Modeling

Positional Isomer Differentiation: 3-Methyl vs. 2-Methyl Substitution Impacts on Biological Activity

In a series of 2-(substituted phenyl)-1H-benzimidazoles synthesized and tested for antimicrobial activity, the position of the methyl substituent on the phenyl ring was found to be a key determinant of potency [1]. While the study included compounds with different substitutions, QSAR modeling indicated that molecular descriptors such as the second-order molecular connectivity index (²χ) and log P—both of which are influenced by the position of the methyl group—were important in describing antimicrobial activity [1]. This suggests that 2-(3-methylphenyl)-1H-benzimidazole would exhibit a distinct activity profile compared to its 2-methylphenyl (ortho-substituted) or 4-methylphenyl (para-substituted) positional isomers.

Antimicrobial Activity QSAR Structure-Activity Relationship

Chemical Building Block Purity: 98% Grade for High-Fidelity Synthesis

For procurement in research and development, the available purity grade of 2-(3-methylphenyl)-1H-benzimidazole is a key differentiator. This compound is commercially offered at a purity of 98% by specialized chemical suppliers . This higher purity grade (compared to standard 95% offerings for similar building blocks) is critical for applications requiring precise stoichiometry and minimal interference from impurities, such as in the synthesis of lead compounds for drug discovery or in the development of analytical standards .

Organic Synthesis Medicinal Chemistry Chemical Procurement

Optimal Application Scenarios for 2-(3-Methylphenyl)-1H-benzimidazole (CAS 6528-83-2)


Scaffold for CB2 Agonist Development in Pain and Inflammation Research

The benzimidazole core, particularly when substituted with a 3-methylphenyl group, serves as a privileged scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists. This scaffold has been shown to support high affinity (Ki down to 7.9 nM) and selectivity (>4000-fold over CB1) in advanced CB2 agonist candidates [1]. 2-(3-Methylphenyl)-1H-benzimidazole is a direct structural building block for such molecules and is essential for medicinal chemistry programs focused on pain, inflammation, and neuroprotection.

Synthesis of Antimicrobial and Antifungal Lead Compounds

Based on QSAR studies of 2-(substituted phenyl)-1H-benzimidazoles, the 3-methylphenyl substituted analog is a valuable starting material for synthesizing and optimizing new antimicrobial agents [2]. The specific substitution pattern contributes to the molecular descriptors that govern activity, making this compound a critical component for any focused library synthesis aimed at evaluating the impact of meta-substitution on antimicrobial potency.

Precision Synthesis and Reference Standard Preparation

Due to the availability of a 98% purity grade, 2-(3-methylphenyl)-1H-benzimidazole is ideally suited for applications requiring high-fidelity chemistry, such as the synthesis of high-value intermediates, the preparation of analytical reference standards, or the validation of synthetic methodology where impurity profiles must be strictly controlled .

Structure-Activity Relationship (SAR) Studies for Meta-Substitution

This compound is indispensable for SAR studies within a 2-arylbenzimidazole series. Its meta-methyl substitution provides a unique electronic and steric profile compared to ortho- or para-substituted analogs. Researchers cannot infer the properties of the meta-isomer from other positional isomers; thus, this specific compound must be procured to generate accurate and comprehensive SAR data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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